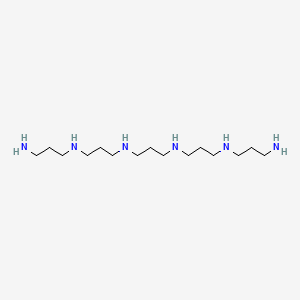
4,8,12,16-Tetraazanonadecane-1,19-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,12,16-Tetraazanonadecane-1,19-diamine is a chemical compound with the molecular formula C19H44N6 It is characterized by the presence of four nitrogen atoms and two amine groups, making it a polyamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,8,12,16-Tetraazanonadecane-1,19-diamine typically involves the reaction of primary amines with alkyl halides under controlled conditions. One common method is the reaction of ethylenediamine with a suitable alkyl halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 4,8,12,16-Tetraazanonadecane-1,19-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl halides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed:
Oxidation: Formation of corresponding amine oxides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives
Applications De Recherche Scientifique
4,8,12,16-Tetraazanonadecane-1,19-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a stabilizing agent for proteins and nucleic acids.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mécanisme D'action
The mechanism of action of 4,8,12,16-Tetraazanonadecane-1,19-diamine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, its polyamine structure allows it to interact with nucleic acids and proteins, potentially stabilizing their structures and affecting their functions .
Comparaison Avec Des Composés Similaires
1,4,7,10-Tetraazacyclododecane: Another polyamine with four nitrogen atoms, used in similar applications but with a different ring structure.
1,4,8,12-Tetraazacyclopentadecane: A polyamine with a similar number of nitrogen atoms but a different carbon chain length and structure
Uniqueness: 4,8,12,16-Tetraazanonadecane-1,19-diamine is unique due to its linear structure and the presence of two terminal amine groups, which provide distinct reactivity and binding properties compared to cyclic polyamines. This makes it particularly useful in applications requiring specific interactions with metal ions, proteins, and nucleic acids .
Propriétés
Numéro CAS |
63833-74-9 |
|---|---|
Formule moléculaire |
C15H38N6 |
Poids moléculaire |
302.50 g/mol |
Nom IUPAC |
N'-[3-[3-[3-(3-aminopropylamino)propylamino]propylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H38N6/c16-6-1-8-18-10-3-12-20-14-5-15-21-13-4-11-19-9-2-7-17/h18-21H,1-17H2 |
Clé InChI |
UJMCAHHGTKIXAU-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CNCCCNCCCNCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
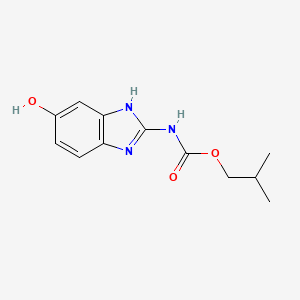
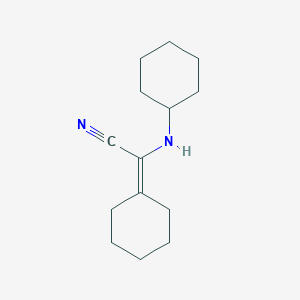
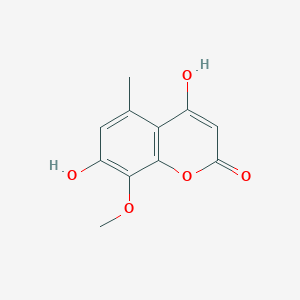
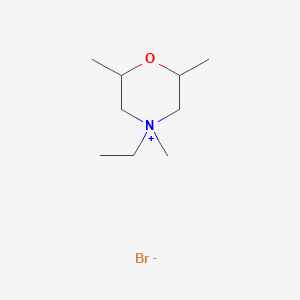
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
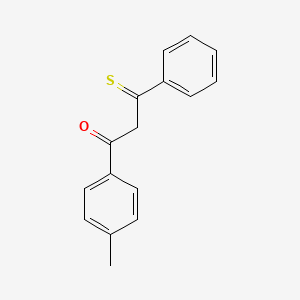
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)


methanone](/img/structure/B14501827.png)
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
